Butyl piperidino sulfone
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Overview
Description
Butyl piperidino sulfone is a chemical compound with the molecular formula C9H19NO2S It contains a piperidine ring, a butyl group, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl piperidino sulfone typically involves the reaction of piperidine with butyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl piperidino sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The sulfone group can be reduced to sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Butyl piperidino sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of butyl piperidino sulfone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These properties enable this compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Butyl piperidino sulfone can be compared with other similar compounds, such as:
Piperidine derivatives: Compounds like piperidine itself or N-substituted piperidines, which share the piperidine ring structure but differ in their substituents.
Sulfone compounds: Compounds like dimethyl sulfone or sulfolane, which contain the sulfone functional group but differ in their overall structure.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the sulfone group, which imparts distinct chemical and biological properties
Properties
CAS No. |
2588-51-4 |
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Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-butylsulfonylpiperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h2-9H2,1H3 |
InChI Key |
XETREXJCXQMRND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCCC1 |
Origin of Product |
United States |
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